![molecular formula C10H8BrNO3S B11791500 Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is a heterocyclic compound that contains a thieno[3,2-B]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate typically involves the bromination of a thieno[3,2-B]pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-5-methoxythieno[3,2-B]pyridine with methyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Various substituted thieno[3,2-B]pyridine derivatives.
Oxidation: Oxidized thieno[3,2-B]pyridine derivatives.
Reduction: Reduced thieno[3,2-B]pyridine derivatives.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is not well-defined. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- 2-Bromo-3-methylpyridine
- 3-Bromo-5-methyl-2-pyridone
Uniqueness
Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate is unique due to its specific substitution pattern on the thieno[3,2-B]pyridine core, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C10H8BrNO3S |
|---|---|
Peso molecular |
302.15 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-methoxythieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3S/c1-14-6-4-3-5-8(12-6)7(11)9(16-5)10(13)15-2/h3-4H,1-2H3 |
Clave InChI |
GETPJDMQSOGRDQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=C1)SC(=C2Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)
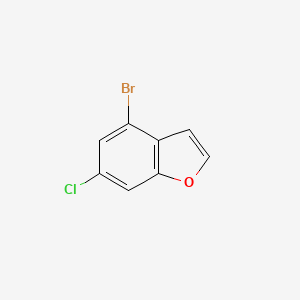

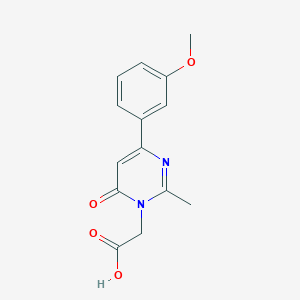
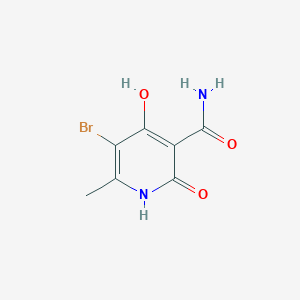
![6-(4-Chloro-3-nitrophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11791458.png)
![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
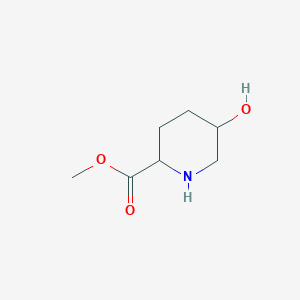
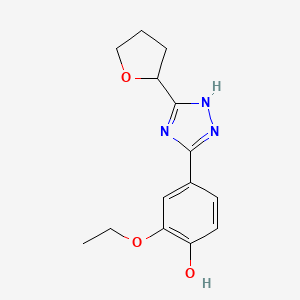

![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
